molecular formula C17H13N3O4S2 B15167037 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- CAS No. 325762-83-2

2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]-

Cat. No.: B15167037
CAS No.: 325762-83-2
M. Wt: 387.4 g/mol
InChI Key: NKINKNYHHBSAHN-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a sulfonamide group, a furan ring, and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and quinoxaline intermediates, followed by the introduction of the sulfonamide and furan groups. Common reagents used in these reactions include sulfuric acid, furan, and quinoxaline derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- include other sulfonamide derivatives and heterocyclic compounds, such as:

  • 2-Thiophenesulfonamide
  • Naphthalene-2-sulfonamide
  • 3-Methylbenzenesulfonamide
  • p-Toluenesulfonamide

Uniqueness

What sets 2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]- apart from these similar compounds is its unique combination of functional groups and heterocyclic rings. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other sulfonamide derivatives.

Properties

CAS No.

325762-83-2

Molecular Formula

C17H13N3O4S2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[3-(furan-2-ylmethoxy)quinoxalin-2-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C17H13N3O4S2/c21-26(22,15-8-4-10-25-15)20-16-17(24-11-12-5-3-9-23-12)19-14-7-2-1-6-13(14)18-16/h1-10H,11H2,(H,18,20)

InChI Key

NKINKNYHHBSAHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=CO3)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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